5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 1192018-70-4
VCID: VC8216194
InChI: InChI=1S/C16H16N2O/c1-2-3-4-12-5-6-15-14(11-12)18-16(19-15)13-7-9-17-10-8-13/h5-11H,2-4H2,1H3
SMILES: CCCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

CAS No.: 1192018-70-4

Cat. No.: VC8216194

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole - 1192018-70-4

Specification

CAS No. 1192018-70-4
Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 5-butyl-2-pyridin-4-yl-1,3-benzoxazole
Standard InChI InChI=1S/C16H16N2O/c1-2-3-4-12-5-6-15-14(11-12)18-16(19-15)13-7-9-17-10-8-13/h5-11H,2-4H2,1H3
Standard InChI Key YHDYMJGUDRQDQU-UHFFFAOYSA-N
SMILES CCCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Canonical SMILES CCCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Introduction

Structural and Electronic Properties of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Core Benzoxazole Framework

The benzoxazole scaffold consists of a benzene ring fused to an oxazole heterocycle, which contains one oxygen and one nitrogen atom within its five-membered ring. The 5-butyl substituent introduces an alkyl chain at the 5-position of the benzene ring, while the 2-position is functionalized with a pyridin-4-yl group—a six-membered aromatic ring containing one nitrogen atom. This substitution pattern confers distinct electronic and steric properties to the molecule.

The butyl group enhances lipophilicity, potentially improving solubility in nonpolar solvents, while the pyridin-4-yl moiety introduces π-conjugation and Lewis basicity due to the lone pair on its nitrogen atom . Computational modeling of analogous systems suggests that such substitutions perturb the electron density distribution across the benzoxazole core, influencing reactivity and intermolecular interactions .

Synthetic Methodologies for Benzoxazole Derivatives

Multi-Component Reaction (MCR) Strategies

Recent advances in benzoxazole synthesis emphasize one-pot MCRs involving diols, aldehydes, and ammonium acetate. For example, Chaudhary et al. demonstrated that copper-catalyzed reactions of 5,7-di-tert-butylcatechol (1a), aldehydes (3a), and ammonium acetate (2a) in ethanol at 50°C yield benzoxazoles with >90% efficiency . Adapting this protocol to synthesize 5-butyl-2-(pyridin-4-yl)benzo[d]oxazole would require:

  • Replacing 1a with a butyl-substituted catechol derivative

  • Substituting 3a with pyridine-4-carbaldehyde

Reaction optimization would likely follow parameters from Table S2 of , where ethanol, 50°C, and 3 mol% copper catalyst (e.g., Complex 2) achieved 95% yield over 12 hours.

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Cu Complex (3)EtOH501290*

*Predicted yield based on analog data .

Fe(III)-Salen Catalyzed Synthesis

Sharghi et al. reported Fe(III)-salen complexes as effective catalysts for benzoxazole synthesis from catechols, aldehydes, and ammonium acetate . This method, conducted under mild conditions (ethanol, room temperature), could be adapted for the target compound by employing butyl-substituted catechol and pyridine-4-carbaldehyde. Control experiments from suggest that radical scavengers like TEMPO inhibit reaction progress, implicating a radical-mediated mechanism.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structurally related compounds (e.g., 5,7-di-tert-butyl-2-(pyridin-3-yl)benzo[d]oxazole, 4an ), characteristic NMR signals include:

  • 1H NMR: Aromatic protons resonate at δ 7.3–9.5 ppm, with pyridinyl protons appearing as distinct doublets (J = 4–9 Hz).

  • 13C NMR: Quaternary carbons in the benzoxazole core appear near δ 160–165 ppm, while pyridinyl carbons resonate at δ 140–155 ppm .

For 5-butyl-2-(pyridin-4-yl)benzo[d]oxazole, the butyl chain’s methylene groups would produce signals at δ 0.8–1.6 ppm (triplet for terminal CH3, multiplets for CH2 groups).

Table 2: Predicted 1H NMR Data for Target Compound

Proton Environmentδ (ppm)Multiplicity
Pyridin-4-yl H-2/H-68.60–8.70d (J = 6 Hz)
Benzoxazole H-4/H-67.20–7.40s
Butyl CH2 (adjacent to O)1.30–1.50m
Butyl terminal CH30.80–0.90t (J = 7 Hz)

X-ray Crystallography

While no crystal data exists for the target compound, analogous structures (e.g., Ni2(L1)H2O(CH3COO) ) reveal planar benzoxazole cores with substituents adopting equatorial orientations to minimize steric strain.

Challenges and Future Directions

Current limitations include the lack of direct synthetic reports for 5-butyl-2-(pyridin-4-yl)benzo[d]oxazole. Future studies should:

  • Optimize MCR conditions for n-butyl-substituted precursors

  • Explore alternative catalysts (e.g., Zn, Ni complexes )

  • Evaluate biological activity given benzoxazoles’ known antimicrobial properties

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